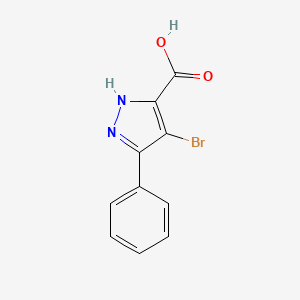

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid

Beschreibung

4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a bromine atom at position 4, a phenyl group at position 3, and a carboxylic acid moiety at position 5. The bromine substituent enhances electrophilicity and may improve binding to biological targets, while the phenyl group contributes to lipophilicity and π-π interactions . The carboxylic acid group facilitates hydrogen bonding, a critical feature for interactions with enzymes or receptors .

Eigenschaften

IUPAC Name |

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHISGPERJZRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238384-46-7 | |

| Record name | 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Medicinal Properties:

The compound is noted for its potential as a lead structure in the development of anti-inflammatory and analgesic drugs. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The presence of bromine atoms enhances the compound's biological activity by participating in halogen bonding and π-π interactions with biological targets .

Case Study:

A study demonstrated that derivatives of 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid exhibited significant inhibitory activity against COX enzymes, suggesting its utility in treating inflammatory diseases .

Agricultural Chemistry

Agrochemical Applications:

This compound is being explored for its potential use as a herbicide or pesticide. Its unique structure allows it to interact effectively with plant systems, potentially improving crop yields and protecting against pests .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy Level | Reference |

|---|---|---|---|

| This compound | Herbicide | Moderate | |

| 4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | Pesticide | High |

Material Science

Advanced Materials:

The compound is utilized in the synthesis of novel materials, including polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors, making it valuable for industrial applications .

Case Study:

Research has shown that incorporating this pyrazole derivative into polymer matrices can significantly improve thermal stability and mechanical properties, demonstrating its applicability in material science .

Biochemical Research

Biological Pathway Studies:

this compound serves as a probe for studying various biological pathways and interactions, particularly those involving enzyme inhibition and receptor binding. This is crucial for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action:

The compound may inhibit key enzymes involved in metabolic pathways through competitive or non-competitive inhibition mechanisms. This interaction modulates the production of various biological mediators, contributing to its therapeutic potential .

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory processes, leading to its anti-inflammatory properties.

Receptor Binding: It may bind to certain receptors in the body, modulating physiological responses.

Pathway Modulation: It can influence signaling pathways related to pain and fever, contributing to its analgesic and antipyretic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of pyrazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Biologische Aktivität

4-Bromo-3-phenyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its structural characteristics that enable various interactions with biological targets, making it a focus of research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 295.13 g/mol. Its structure includes a bromine atom, a phenyl group, and a carboxylic acid functional group, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function and affecting metabolic pathways. This is particularly relevant for anti-inflammatory activities involving cyclooxygenase (COX) enzymes.

- Receptor Interaction : The compound may interact with specific receptors, modulating signal transduction pathways essential for various cellular processes.

- Disruption of Cellular Processes : It may interfere with DNA replication or protein synthesis, leading to cell death or growth inhibition.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds derived from pyrazoles have demonstrated efficacy against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism often involves targeting specific pathways related to cell growth and apoptosis .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of COX enzymes. Research indicates that it exhibits potent inhibitory activity against COX-1 and COX-2, with IC50 values significantly lower than established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Several studies suggest that pyrazole derivatives possess antimicrobial properties. For example, this compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Comparative Biological Activity Table

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antimicrobial | Bacterial and fungal inhibition |

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in MCF-7 cells, suggesting potential for further development as anticancer agents .

- Anti-inflammatory Study : Research comparing the anti-inflammatory effects of this compound with traditional NSAIDs showed superior efficacy in reducing inflammation in animal models, highlighting its therapeutic potential .

- Antimicrobial Study : A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable efficacy with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Analyse Chemischer Reaktionen

Hydrolysis of Ester Derivatives

The methyl ester variant (methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate) undergoes hydrolysis to form the carboxylic acid derivative. This reaction is critical for generating the free acid form, which is often required for further functionalization.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| NaOH (aq.) | Ethanol/H₂O | Room temp | 2 hr | 93% |

The ester group is cleaved under mild alkaline conditions, producing the carboxylic acid without affecting the bromine or phenyl substituents .

Suzuki-Miyaura Coupling

The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups. This reaction is widely used to create biaryl structures for pharmaceutical applications.

Representative Protocol

| Catalyst | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 85% |

For example, coupling with phenylboronic acid generates 3,4-diphenyl-1H-pyrazole-5-carboxylic acid derivatives, which are valuable in drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic substitution at the 4-position. Common nucleophiles include amines, thiols, and alkoxides.

Example: Amine Substitution

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 12 hr | 4-(Piperidin-1-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 78% |

This reaction expands the compound’s utility in synthesizing bioactive molecules with tailored pharmacological properties .

Cycloaddition Reactions

The pyrazole core participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles.

Case Study: Reaction with Ethyl Diazoacetate

| Reactant | Catalyst | Solvent | Temp (°C) | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | CH₂Cl₂ | 25 | Pyrazolo[1,5-a]pyridine derivative | 89% |

This method provides access to polycyclic structures with potential anticancer activity .

Decarboxylation and Functionalization

The carboxylic acid group can be decarboxylated under thermal or acidic conditions, yielding 4-bromo-3-phenyl-1H-pyrazole. This intermediate is further modified via halogen exchange or metalation.

Decarboxylation Protocol

| Conditions | Additive | Temp (°C) | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Cu powder | 120 | 91% |

Subsequent bromine-lithium exchange enables the introduction of electrophiles such as aldehydes or ketones .

Oxidation and Reduction Pathways

Vorbereitungsmethoden

Pyrazole Ring Formation

- Starting materials: Phenylhydrazine and α,β-unsaturated carbonyl compounds or aldehydes.

- Reaction: Condensation under acidic or neutral conditions to form the pyrazole ring.

- Conditions: Typically reflux in ethanol or other suitable solvents.

Bromination

- Target: Selective bromination at the 4-position of the pyrazole ring.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS), bromine, or phosphoric tribromide.

- Conditions: Controlled temperature (often 0–25 °C) to avoid polybromination.

- Solvents: Acetonitrile, dichloromethane, or ethanol.

Carboxylation

- Method: Introduction of carboxylic acid group at the 5-position.

- Approach: Reaction of the bromopyrazole intermediate with carbon dioxide under basic conditions.

- Bases: Sodium hydroxide or potassium carbonate.

- Solvents: Dimethyl sulfoxide (DMSO) or ethanol.

- Conditions: Heating under reflux or elevated temperature to facilitate carboxylation.

Industrial and Laboratory Synthesis

Industrial processes optimize these steps for yield and purity, often involving:

- Multi-step synthesis starting from commercially available pyrazole precursors.

- Bromination followed by methylation and phenylation if required (for related compounds).

- Use of environmentally benign solvents and reagents where possible.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrazole formation | Condensation | Phenylhydrazine + aldehyde/ketone, reflux in ethanol | Forms 3-phenylpyrazole core |

| Bromination | Electrophilic substitution | N-bromosuccinimide (NBS), bromine, or phosphoric tribromide; 0–25 °C; solvents like acetonitrile | Selective 4-position bromination |

| Carboxylation | Carboxylation | CO₂, NaOH or K₂CO₃, DMSO or ethanol, reflux or heating | Introduces 5-carboxylic acid group |

Research Findings and Optimization Insights

- Selectivity: Controlled bromination is critical to avoid over-bromination or substitution at undesired positions.

- Yield: Carboxylation efficiency depends on the base strength and solvent polarity; DMSO often enhances CO₂ solubility and reaction rate.

- Purity: Purification steps typically involve recrystallization or chromatographic techniques to isolate the desired product.

- Scalability: Industrial synthesis adapts these methods with continuous flow reactors or optimized batch processes to improve throughput.

Representative Reaction Scheme (Conceptual)

- Phenylhydrazine + aldehyde → 3-phenyl-1H-pyrazole (ring formation)

- 3-phenyl-1H-pyrazole + Br₂/NBS → 4-bromo-3-phenyl-1H-pyrazole (bromination)

- 4-bromo-3-phenyl-1H-pyrazole + CO₂ + base → this compound (carboxylation)

Additional Notes

- Some synthetic routes may introduce methylation at the 1-position prior to or after bromination, depending on the target derivative.

- Alternative halogenation methods and carboxylation strategies are reported in patent literature, focusing on bromopyrazole intermediates with improved reaction times and yields.

- The compound’s biological activity, including enzyme inhibition and anti-inflammatory potential, motivates ongoing synthetic optimization for pharmaceutical applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid via Suzuki-Miyaura cross-coupling?

The synthesis typically involves Pd-catalyzed cross-coupling. For example, describes using ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate dissolved in degassed DMF/water (3:1 ratio), with phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄ under reflux (80–100°C). Key parameters include:

- Catalyst loading : 5 mol% Pd(PPh₃)₄.

- Base : K₃PO₄ (3 equiv.) for deprotonation.

- Solvent system : Polar aprotic DMF enhances solubility, while water aids in removing byproducts. Post-reaction, extract with ethyl acetate, concentrate, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring reaction time (12–24 hr) and inert atmosphere maintenance .

Q. How is this compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : Look for the pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid proton (broad ~δ 12–13 ppm). The bromine substituent deshields adjacent carbons (C4: ~δ 110–120 ppm).

- IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass spectrometry (HRMS) : Exact mass calculation (e.g., C₁₀H₇BrN₂O₂ requires m/z ≈ 283.96) .

Advanced Research Questions

Q. How can conflicting NMR data during structural confirmation be resolved?

Discrepancies may arise from tautomerism (e.g., pyrazole ring proton shifts) or impurities. highlights using 2D NMR (HSQC, HMBC) to assign connectivity. For example:

Q. What challenges arise in crystallizing this compound, and how can structural ambiguities be resolved?

Crystallization challenges include low solubility and polymorphism. and 21 used single-crystal X-ray diffraction (SHELX suite) to resolve structures. Key steps:

- Solvent screening : Use mixed solvents (e.g., DCM/MeOH) for slow evaporation.

- Data collection : High-resolution (≤1 Å) datasets reduce refinement errors.

- Refinement : SHELXL refines thermal parameters and hydrogen bonding (e.g., carboxylic acid dimer formation). If twinning occurs, use SQUEEZE (PLATON) to model disordered solvent .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

and 18 suggest modifying:

- Bromine position (C4) : Replace with Cl or F to study steric/electronic effects.

- Carboxylic acid (C5) : Esterify or amidate to probe bioisosterism.

- Phenyl ring (C3) : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity. Biological assays (e.g., antimicrobial activity in ) validate SAR hypotheses .

Q. How can computational models (e.g., DFT) validate experimental spectral data?

Compare DFT-optimized geometries (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.